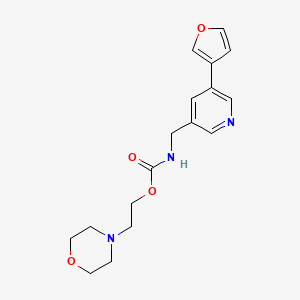
2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, also known as Mocetinostat, is a potent histone deacetylase (HDAC) inhibitor that has been widely studied for its potential therapeutic applications in various diseases. In
作用机制
Target of Action
Compounds with similar structures, such as aralkylamines , have been found to interact with a variety of receptors, indicating a potential for diverse biological activity.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium . The downstream effects of this reaction would depend on the specific context in which it occurs.
Result of Action
Similar compounds have demonstrated diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of “2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate” would depend on its interaction with its targets.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which similar compounds are involved, requires specific reaction conditions . Additionally, the stability of similar compounds, such as organoboranes, can be affected by air and moisture .
实验室实验的优点和局限性
2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate has several advantages for use in lab experiments, including its potency, selectivity, and availability. It is a well-characterized compound that has been extensively studied, making it a valuable tool for scientific research. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
未来方向
There are several future directions for research on 2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, including the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Further studies are also needed to better understand its mechanism of action and to optimize its dosing and delivery in clinical settings. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound may lead to the discovery of new treatments for a range of diseases.
Conclusion:
In conclusion, this compound is a potent HDAC inhibitor with potential therapeutic applications in various diseases. Its synthesis method has been optimized to improve yield and purity, making it a valuable tool for scientific research. Its mechanism of action involves the inhibition of HDAC enzymes, leading to changes in gene expression that promote tumor suppression and reduce inflammation. While there are limitations to its use, such as potential toxicity and the need for careful dosing and monitoring, this compound remains a promising compound for future research.
合成方法
2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate is synthesized through a multistep process that involves the reaction of furan-3-ylacetic acid with pyridine-3-carbaldehyde, followed by the reaction of the resulting intermediate with morpholine and isocyanate. The final product is obtained through crystallization and purification. The synthesis of this compound has been optimized to improve its yield and purity, making it a valuable tool for scientific research.
科学研究应用
2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the replication of viruses such as HIV and hepatitis B.
属性
IUPAC Name |
2-morpholin-4-ylethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-17(24-8-4-20-2-6-22-7-3-20)19-11-14-9-16(12-18-10-14)15-1-5-23-13-15/h1,5,9-10,12-13H,2-4,6-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUIAMGDNTZAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)
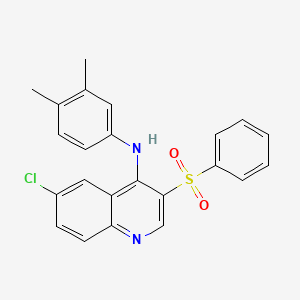
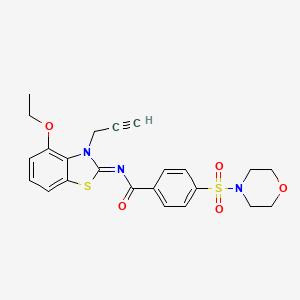
![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
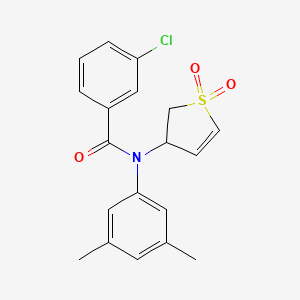
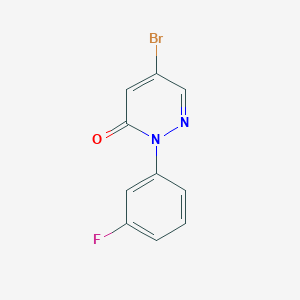
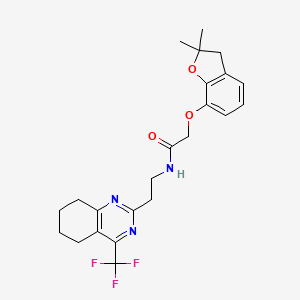

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)

![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)
![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)